molecular formula C11H18Cl2N2O B13508990 (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride

Katalognummer: B13508990
Molekulargewicht: 265.18 g/mol
InChI-Schlüssel: FPLCFXXZLRCLSX-YQFADDPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an aminomethyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride typically involves multiple steps. One common method includes the formation of the pyrrolidine ring followed by the introduction of the aminomethyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenyl-substituted amines. Examples include pyridine and pyrrole derivatives, which share structural similarities with (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride .

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H18Cl2N2O

Molekulargewicht

265.18 g/mol

IUPAC-Name

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13;;/h1-4,10,14H,5-8,12H2;2*1H/t10-;;/m1../s1

InChI-Schlüssel

FPLCFXXZLRCLSX-YQFADDPSSA-N

Isomerische SMILES

C1CN(C[C@@H]1O)C2=CC=CC=C2CN.Cl.Cl

Kanonische SMILES

C1CN(CC1O)C2=CC=CC=C2CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.